molecular formula C13H10FN5O2 B6507973 3-(3-fluorophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 872590-67-5

3-(3-fluorophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6507973
CAS No.: 872590-67-5
M. Wt: 287.25 g/mol
InChI Key: SAUQBMQUYFCULI-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a triazolopyrimidinone core, and an oxopropyl moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolopyrimidinone core. One common approach is the cyclization of a suitable precursor containing the fluorophenyl group and the oxopropyl moiety under specific reaction conditions, such as heating in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The oxopropyl group can be further oxidized to produce carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can be used to convert the oxopropyl group to a hydroxyl group or other reduced forms.

  • Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, introducing new substituents onto the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Electrophilic aromatic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, or aldehydes.

  • Reduction: : Alcohols or other reduced derivatives.

  • Substitution: : Halogenated or alkylated derivatives of the fluorophenyl group.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: : Its unique structure may find use in materials science or as a chemical intermediate.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-fluorophenyl)propionic acid

  • 3-fluorophenmetrazine

  • TRIS (3-fluorophenyl)phosphine

Uniqueness

This compound is unique due to its combination of the fluorophenyl group, triazolopyrimidinone core, and oxopropyl moiety

Properties

IUPAC Name

3-(3-fluorophenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O2/c1-8(20)6-18-7-15-12-11(13(18)21)16-17-19(12)10-4-2-3-9(14)5-10/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUQBMQUYFCULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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